Pantoprazole Sulfide-D7 (Major) is a deuterated derivative of Pantoprazole, a widely used proton pump inhibitor. Proton pump inhibitors are essential in the treatment of conditions related to excessive gastric acid secretion, such as gastroesophageal reflux disease and erosive esophagitis. Pantoprazole Sulfide-D7 is specifically utilized in research settings, particularly in pharmacokinetic studies and metabolic profiling due to its isotopic labeling, which allows for precise tracking in biological systems.
Pantoprazole Sulfide-D7 is classified under the category of pharmaceuticals and is recognized as a stable isotope of Pantoprazole. Its molecular formula is with a molecular weight of approximately 374.41 g/mol. This compound can be sourced from specialized chemical suppliers and is primarily used in scientific research rather than clinical applications .
The synthesis of Pantoprazole Sulfide-D7 typically involves the deuteration of the parent compound, Pantoprazole. This process can be achieved through various synthetic pathways, including:
The synthesis often requires controlled conditions to ensure high purity and yield. Techniques such as high-performance liquid chromatography and mass spectrometry are employed for purification and characterization of the final product. The use of isotopic labeling enhances the specificity of analytical methods, allowing for detailed metabolic studies .
Pantoprazole Sulfide-D7 can participate in various chemical reactions similar to its parent compound. These include:
Research has shown that Pantoprazole and its derivatives can undergo photodegradation when exposed to light, leading to various byproducts. Studies utilizing advanced catalysts have explored these degradation pathways to understand their environmental impact and stability under different conditions .
Pantoprazole Sulfide-D7 functions by inhibiting the hydrogen-potassium ATPase enzyme system at the secretory surface of gastric parietal cells. This action effectively blocks gastric acid secretion.
The mechanism involves:
Relevant analyses have shown that the compound maintains its integrity under controlled storage conditions but may degrade when exposed to extreme temperatures or light .
Pantoprazole Sulfide-D7 is predominantly used in scientific research, particularly for:
Due to its isotopic labeling, it provides valuable insights into drug behavior in biological systems without interfering with normal physiological processes .
Isotopically labeled compounds contain atoms replaced by less abundant stable isotopes (e.g., deuterium (²H), carbon-13 (¹³C), or nitrogen-15 (¹⁵N)). Deuterium, a stable, non-radioactive hydrogen isotope with an additional neutron, forms stronger carbon-deuterium (C–D) bonds compared to carbon-hydrogen (C–H) bonds due to a lower zero-point energy and higher activation energy required for bond cleavage. This results in a kinetic isotope effect (KIE), typically quantified as kH/kD = 2–10, where reactions involving C–D bonds occur slower than C–H bonds [3] [6]. In pharmaceutical research, these compounds serve critical roles:
Pantoprazole Sulfide-D7 (C₁₆D₇H₇F₂N₃O₃S; Molecular Weight: 375.42 g/mol) is a deuterated analog of Pantoprazole Sulfide, a key metabolite of the proton pump inhibitor (PPI) pantoprazole. It incorporates seven deuterium atoms at metabolically vulnerable positions: the methyl groups of the 3,4-dimethoxypyridinyl moiety (OCD₃ and OCD₂H) and the benzimidazole ring (C5/C6 positions) [5] [8]. Its significance includes:
Pantoprazole (C₁₆H₁₅F₂N₃O₄S; Protonix®) is a PPI used to treat acid-related disorders. It is a prodrug activated in gastric acid to sulfenamide, which covalently inhibits H⁺/K⁺-ATPase in parietal cells [2]. Key pharmacokinetic characteristics include:
Table 1: Key Characteristics of Pantoprazole Sulfide-D7 vs. Non-Deuterated Analog
Property | Pantoprazole Sulfide-D7 | Pantoprazole Sulfide |
---|---|---|
CAS Number | 1189977-42-1 | 102625-64-9 |
Molecular Formula | C₁₆D₇H₇F₂N₃O₃S | C₁₆H₁₅F₂N₃O₃S |
Molecular Weight | 375.42 g/mol | 367.37 g/mol |
Deuterium Positions | 3-methoxy (OCD₃), 4-methoxy (OCD₂H), benzimidazole-C5/C6 | None |
Primary Use | LC-MS/MS internal standard | Pharmacologic metabolite |
SIL Type | Deuterium | N/A |
Table 2: Pantoprazole Metabolic Pathways Involving Pantoprazole Sulfide
Enzyme | Reaction | Outcome | Impact of Deuteration |
---|---|---|---|
CYP2C19 | O-Demethylation of pantoprazole | Forms Pantoprazole Sulfide | Slows sulfide formation rate |
CYP3A4 | Sulfoxidation of Pantoprazole Sulfide | Reactivates to pantoprazole | Delays reactivation |
Aldehyde Oxidase | Further oxidation | Inactive metabolites (sulfone) | Potential reduction in KIE |
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3